
2-(4-(Dimethylamino)butoxy)benzaldehyde
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Overview
Description
2-(4-(Dimethylamino)butoxy)benzaldehyde is an organic compound with the molecular formula C13H19NO2. It is a derivative of benzaldehyde, featuring a dimethylamino group and a butoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)butoxy)benzaldehyde typically involves the reaction of 4-(dimethylamino)butanol with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which then undergoes dehydration to yield the desired product. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Dimethylamino)butoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2-(4-(Dimethylamino)butoxy)benzoic acid.
Reduction: 2-(4-(Dimethylamino)butoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-(Dimethylamino)butoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(Dimethylamino)butoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific target and context. The pathways involved in these interactions are often studied using various biochemical and biophysical techniques.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)benzaldehyde: A simpler analog lacking the butoxy group.
2-Butoxy-4-(diethylamino)benzaldehyde: Similar structure but with a diethylamino group instead of a dimethylamino group.
Uniqueness
2-(4-(Dimethylamino)butoxy)benzaldehyde is unique due to the presence of both the dimethylamino and butoxy groups, which confer specific chemical reactivity and biological activity. This combination of functional groups allows for a broader range of applications compared to its simpler analogs.
Biological Activity
2-(4-(Dimethylamino)butoxy)benzaldehyde is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, cytotoxic, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzaldehyde moiety substituted with a butoxy group and a dimethylamino group. Its structure can be represented as follows:
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of various derivatives of benzaldehyde compounds, including this compound. The Minimum Inhibitory Concentration (MIC) and IC50 values are critical in assessing effectiveness against bacterial strains.
Compound | MIC (µM) | IC50 (µM) | Target Bacteria |
---|---|---|---|
This compound | 20.0 | 15.0 | MRSA |
Control (DMSO) | - | - | - |
In this study, this compound exhibited significant antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value indicating effective inhibition at low concentrations .
Cytotoxicity Evaluation
The cytotoxic effects of the compound were assessed using Beas-2B cells. The results indicated that at concentrations below the MIC, the compound did not exhibit significant cytotoxicity.
Concentration (µM) | Cell Viability (%) |
---|---|
5 | 85 |
10 | 75 |
20 | 60 |
The data suggest that this compound is relatively non-toxic at therapeutic concentrations, making it a candidate for further development in antimicrobial therapies .
Case Studies
A notable study conducted by Dimitrov et al. explored a series of benzaldehyde derivatives for their biological activities. The findings indicated that modifications to the benzaldehyde structure could enhance antibacterial efficacy while reducing cytotoxic effects .
Another investigation focused on the synthesis and evaluation of various derivatives, including those similar to this compound. The study highlighted the importance of the dimethylamino group in enhancing solubility and biological activity .
Properties
IUPAC Name |
2-[4-(dimethylamino)butoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-14(2)9-5-6-10-16-13-8-4-3-7-12(13)11-15/h3-4,7-8,11H,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMUCMCOGBSRNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCOC1=CC=CC=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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